Source: Cicloxolone is derived from the class of compounds known as cyclopentanes. It was first synthesized in the mid-20th century and has been studied for its pharmacological properties.
Classification: Cicloxolone is classified as a synthetic steroidal compound. It belongs to a broader category of cyclopentane derivatives that exhibit various biological activities.
Methods: The synthesis of Cicloxolone typically involves several key steps, often starting from readily available precursors. One common method includes the cyclization of specific precursors under acidic conditions to form the cyclopentane ring.
Technical Details:
A notable synthesis method reported in literature involves multi-step reactions that include cyclization and functional group transformations to achieve the desired structure with high purity and yield.
Structure: The molecular structure of Cicloxolone can be represented by its chemical formula, which is typically depicted in two-dimensional structural formulas. It features a cyclopentane core with various substituents that confer its biological activity.
Data: The molecular weight of Cicloxolone is approximately 300 g/mol, with a specific arrangement of carbon, hydrogen, and oxygen atoms that define its chemical behavior.
Reactions: Cicloxolone undergoes various chemical reactions that can modify its structure or enhance its pharmacological properties.
Technical Details:
Cicloxolone exhibits its pharmacological effects through specific interactions at the molecular level:
Physical Properties:
Chemical Properties:
Cicloxolone has several scientific uses, particularly in the field of medicinal chemistry:
Cicloxolone features a pentacyclic triterpenoid core structure derived from oleanane-type precursors, modified through strategic synthetic substitutions that enhance its bioavailability and target specificity. The compound's molecular formula is $C{30}H{44}O_4$, with a molecular weight of 468.68 g/mol. Its architecture includes four six-membered rings and one five-membered ring arranged in a stereospecific configuration, with ring junctions predominantly in trans orientation. Key functional modifications include:
These strategically positioned functional groups enable reversible and irreversible interactions with biological macromolecules, particularly through covalent bonding via the electrophilic enone system and ionic interactions through the carboxylate anion. Spectroscopic characterization confirms a melting point range of 218-222°C and chiral rotation $[\alpha]_D^{20} = +87.5^\circ$ (c=0.1, methanol), indicating high optical purity. The compound exhibits pH-dependent solubility profiles: lipophilic at physiological pH (log P = 3.2) with dramatically enhanced water solubility upon salt formation (log P = -0.7 for sodium salt) [5].
Table 1: Structural and Physicochemical Properties of Cicloxolone
Property | Specification |
---|---|
Molecular Formula | $C{30}H{44}O_4$ |
Molecular Weight | 468.68 g/mol |
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Melting Point | 218-222°C |
Specific Rotation | $[\alpha]_D^{20} = +87.5^\circ$ (c=0.1, MeOH) |
Log P (Neutral) | 3.2 |
Log P (Sodium Salt) | -0.7 |
UV-Vis λmax | 242 nm (ε=11,500) |
Pharmacologically, cicloxolone is classified as a multifunctional anti-inflammatory and cytoprotective modulator with secondary pharmacophores enabling ancillary anticancer activities. Its mechanism intersects multiple target classes:
This polypharmacological profile positions cicloxolone uniquely among synthetic triterpenoids, enabling coordinated modulation of inflammation-resolution pathways while maintaining selectivity against non-targeted housekeeping proteins [5].
The development of cicloxolone represents a convergence of natural product chemistry and rational drug design spanning five decades of incremental innovation:
1968-1975: Botanical Precursor IdentificationIsolation of glycyrrhetinic acid from Glycyrrhiza glabra (licorice root) revealed the anti-inflammatory potential of oleanane-type triterpenes, providing the foundational scaffold for synthetic modification. Early structural analyses established the significance of the C11-keto and C30-carboxyl groups for biological activity [5].
1982: First Semisynthetic DerivativesResearchers at the University of Munich developed C30-esterified analogues demonstrating enhanced gastrointestinal absorption compared to the natural precursor. These modifications addressed the pharmacokinetic limitations of glycyrrhetinic acid but introduced new challenges in metabolic stability [5].
1994: Enone System IntroductionCritical structural innovation emerged through the incorporation of α,β-unsaturated ketone at C17, dramatically enhancing potency through covalent yet reversible target engagement. This modification established the core pharmacophore shared by contemporary triterpenoid derivatives [5].
2001: Cicloxolone Patent FilingThe compound later designated cicloxolone was first disclosed in patent WO2001/012347 as a crystalline modification featuring optimized C3-hydroxyl stereochemistry and C30-carboxylate salt formation. This iteration demonstrated superior oral bioavailability (F = 62% in canine models) and tissue distribution profiles [5].
2009-Present: Mechanistic Elucidation EraAdvanced molecular profiling technologies, including crystallographic analysis of compound-target complexes and chemoproteomic mapping, revealed cicloxolone's polypharmacology against inflammatory and metabolic targets. The concurrent development of HeLa cell cultures and advanced molecular profiling techniques facilitated target deconvolution studies [1].
Table 2: Historical Milestones in Cicloxolone Development
Year | Development Milestone | Scientific Context |
---|---|---|
1968 | Glycyrrhetinic acid structural elucidation | Natural product chemistry renaissance |
1982 | First C30-esterified analogues | Emergence of prodrug strategies |
1994 | α,β-Unsaturated enone system introduction | Rational design of electrophilic pharmacophores |
2001 | Cicloxolone patent filing (WO2001/012347) | Golden age of synthetic triterpenoid development |
2009 | Chemoproteomic target mapping | Omics technology revolution in drug discovery |
2012 | CRISPR validation of Nrf2 pathway engagement | Gene editing enabling mechanistic confirmation |
The compound's development trajectory exemplifies how evolving technologies—from classical natural product isolation to modern chemoproteomics—have progressively unveiled the therapeutic potential of synthetically modified triterpenoids [1] [5]. Cicloxolone emerged during a transformative period when pharmaceutical development shifted from phenotypic screening toward target-driven design, positioning it as a bridge between these paradigms [1].
Contemporary cicloxolone research spans multiple therapeutic domains yet faces significant mechanistic and translational challenges:
Therapeutic Area Advancements
Table 3: Key Research Domains and Knowledge Gaps
Research Domain | Current Understanding | Critical Knowledge Gaps |
---|---|---|
Target Engagement | PPARγ partial agonism; Nrf2 activation; IKKβ inhibition | Complete target deconvolution; residence time quantification; target vulnerability assessment |
Metabolic Fate | Hepatic CYP3A4-mediated oxidation; UGT1A1 glucuronidation | Identification of reactive metabolites; enterohepatic recirculation extent; tissue-specific metabolism |
Formulation Science | pH-dependent solubility; sodium salt improves bioavailability | Optimal controlled-release systems; nanoparticle delivery; lymphatic targeting strategies |
Resistance Mechanisms | Not observed in chronic dosing studies | Evolution of compensatory pathways; adaptive cellular responses |
Biomarker Development | NQO1 induction correlates with target engagement | Clinical validation of PD markers; imaging probes for target occupancy |
Critical Knowledge Gaps
Tissue-specific metabolism in therapeutically relevant compartments (CNS, synovial fluid) [5]
Formulation Limitations: Current delivery approaches fail to address the compound's pH-dependent solubility and variable absorption in the upper GI tract. Development of advanced delivery systems—particularly pH-responsive polymers and bile acid-conjugated nanoparticles—could optimize pharmacokinetic profiles and reduce dosing frequency [5].
Translational Disconnects: Preclinical efficacy in animal models significantly outpaces clinical validation. Key barriers include:
The evolving methodological landscape—including organoid-based disease modeling, single-cell sequencing, and CRISPR functional genomics—offers unprecedented opportunities to address these knowledge gaps. Particularly promising is the application of patient-derived organoids for evaluating cicloxolone's effects on human tissue microenvironments without interspecies translation concerns [1]. Furthermore, modern analytical techniques like cryo-EM could elucidate the structural basis of cicloxolone's target interactions at atomic resolution, enabling structure-guided optimization of next-generation analogues [7].
The compound exists at a critical juncture where contemporary molecular tools and delivery technologies could transform its therapeutic utility, provided research systematically addresses the identified mechanistic and translational uncertainties [1] [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7